tert-Butyl hydrogen phthalate

Description

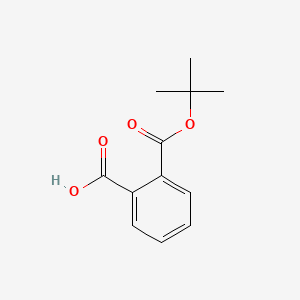

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQZKXKYSAJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047150 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-84-4 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8390XKX0SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl Hydrogen Phthalate

Abstract: This technical guide provides a comprehensive overview of tert-Butyl hydrogen phthalate, a monoester of phthalic acid. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its role as a chiral resolving agent and as a protecting group. Detailed experimental protocols for its synthesis, application in kinetic resolution, and analytical determination are provided. Furthermore, this guide explores the toxicological profile, metabolic pathways, and environmental fate of this compound, offering a holistic understanding of its scientific and safety aspects.

Introduction and Chemical Identity

This compound, also known as phthalic acid mono-tert-butyl ester or 2-(tert-butoxycarbonyl)benzoic acid, is an organic compound that has garnered interest in specialized areas of organic chemistry.[1][2] Unlike its more common dialkyl phthalate relatives, which are primarily used as plasticizers, this compound's utility stems from its unique structural features: a bulky tert-butyl ester group and a free carboxylic acid group on a benzene ring. This arrangement makes it a valuable tool in stereoselective synthesis and as a protecting group.[3][4]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to off-white crystalline solid and is insoluble in water.[3][5][6]

| Property | Value | Reference |

| CAS Number | 33693-84-4 | [1][7] |

| Molecular Formula | C₁₂H₁₄O₄ | [3][7] |

| Molecular Weight | 222.24 g/mol | [4][7] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | [7] |

| Melting Point | 79-80 °C | [5][6] |

| Boiling Point | 349.8 ± 25.0 °C (Predicted) | [5][6] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.38 ± 0.36 (Predicted) | [5] |

| Appearance | White to cream or yellow crystals or powder | [3][8] |

| Solubility | Insoluble in water | [6][9] |

Synthesis of this compound

The primary route for synthesizing this compound is through the reaction of phthalic anhydride with tert-butanol.[10] This reaction is a nucleophilic acyl substitution where the tert-butanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.

Reaction Mechanism

The synthesis proceeds through the nucleophilic attack of the hydroxyl group of tert-butanol on one of the electrophilic carbonyl carbons of phthalic anhydride. This is followed by a proton transfer to form the final monoester product. The reaction is typically carried out in a suitable solvent like benzene and can be driven to completion by refluxing.[10]

Caption: Synthesis of this compound from Phthalic Anhydride.

Experimental Protocol for Synthesis

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Phthalic anhydride

-

tert-Butanol

-

Benzene (or a less hazardous alternative like toluene)

-

Sodium bicarbonate solution (5%)

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in benzene.

-

Add tert-butanol (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted phthalic anhydride and the desired product as its sodium salt.

-

Separate the aqueous layer containing the sodium salt of this compound.

-

Acidify the aqueous layer with 1 M hydrochloric acid until a white precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product, for instance, over anhydrous magnesium sulfate.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Organic Synthesis

The unique structure of this compound makes it a valuable reagent in specific synthetic applications, most notably in the chiral resolution of alcohols and as a protecting group for carboxylic acids.

Chiral Resolution of Tertiary Alcohols

One of the primary applications of this compound is in the kinetic resolution of racemic tertiary alcohols.[4][8][11] The process involves the formation of diastereomeric esters, which can then be separated.

The carboxylic acid group of this compound reacts with a racemic alcohol in the presence of a chiral catalyst (often an enzyme like a lipase) to form diastereomeric esters.[12] Due to the steric hindrance of the tert-butyl group and the specific stereochemistry of the catalyst's active site, one enantiomer of the alcohol reacts significantly faster than the other. This difference in reaction rates allows for the separation of the unreacted alcohol enantiomer from the ester of the other enantiomer.

Caption: Kinetic Resolution of a Racemic Alcohol.

This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of a racemic tertiary alcohol using this compound.

Materials:

-

Racemic tertiary alcohol (e.g., 2-phenylbutan-2-ol)[4]

-

This compound

-

Lipase (e.g., Candida antarctica lipase B, CALB)

-

Anhydrous organic solvent (e.g., toluene or THF)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

Standard workup and purification reagents

Procedure:

-

To a solution of the racemic tertiary alcohol (1 equivalent) in an anhydrous solvent, add this compound (0.5-1.0 equivalents).

-

Add the lipase (typically 10-50% by weight of the alcohol).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the formed ester.

-

Filter off the enzyme.

-

Perform an aqueous workup to separate the unreacted alcohol from the ester. The ester can be hydrolyzed back to the alcohol of the opposite configuration if desired.

-

Purify the unreacted alcohol and the ester by column chromatography.

Use as a Protecting Group

The tert-butyl ester moiety can serve as a protecting group for the carboxylic acid of the phthalic acid backbone. The tert-butyl group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[13] This orthogonality makes it useful in multi-step syntheses where other acid-labile or base-labile protecting groups are present.

Analytical Methods

The determination of this compound, particularly in biological or environmental samples, typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of phthalates and their metabolites.[14][15][16][17] For this compound, derivatization of the carboxylic acid group (e.g., by silylation) may be necessary to improve its volatility and chromatographic behavior.

-

Extraction: For aqueous samples, liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) or solid-phase extraction (SPE) can be used to isolate the analyte.

-

Derivatization: The dried extract is reconstituted in a derivatization-friendly solvent. A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added, and the mixture is heated (e.g., at 60-70 °C) to convert the carboxylic acid to its trimethylsilyl ester.

-

Analysis: The derivatized sample is then injected into the GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI) in negative mode, is well-suited for the direct analysis of this compound without the need for derivatization.[14]

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed.

-

Mobile Phase: A gradient of methanol or acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve ionization) is used for elution.

-

Mass Spectrometry: Detection is achieved using a mass spectrometer, often a triple quadrupole or high-resolution instrument, in negative ion mode. The deprotonated molecule [M-H]⁻ is monitored.

Toxicology and Biological Fate

The toxicological profile of this compound is not as extensively studied as that of other common phthalates. However, data on its structural analogs, such as mono-n-butyl phthalate (MBP), can provide valuable insights.[18][19]

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

Metabolism

Upon ingestion, phthalate diesters are typically hydrolyzed by esterases in the gut and other tissues to their corresponding monoesters.[9] It is therefore expected that this compound would be a metabolite of di-tert-butyl phthalate, although the latter is not a commonly used phthalate. The primary metabolite of di-n-butyl phthalate (DBP) is mono-n-butyl phthalate (MBP).[21][22] Phthalate monoesters can be further metabolized through oxidation of the alkyl chain and can be excreted in the urine, often as glucuronide conjugates.[21]

Caption: Hypothetical Metabolic Pathway of a Di-tert-butyl Phthalate.

Toxicological Effects

Many phthalates are known endocrine disruptors, and their monoester metabolites are often the biologically active agents.[18][22] Mono-n-butyl phthalate, for example, has been shown to have anti-androgenic effects in animal studies.[22] Concerns have also been raised about the potential for phthalate metabolites to induce oxidative stress.[19] Given these findings for related compounds, the endocrine-disrupting potential and other toxicological effects of this compound warrant further investigation.

Environmental Fate

Phthalate monoesters are generally more water-soluble than their parent diesters, which affects their environmental transport and distribution. The primary degradation pathway for phthalates in the environment is aerobic biodegradation.[7] Abiotic processes such as hydrolysis and photolysis are generally slow and less significant.[3] The persistence of phthalate esters and their metabolites in various environmental compartments, including water, soil, and sediment, is a subject of ongoing research and concern.[1][4][7]

Conclusion

This compound is a specialized chemical reagent with significant utility in stereoselective organic synthesis. Its application as a chiral resolving agent for tertiary alcohols and as a protecting group for carboxylic acids highlights the importance of its unique chemical structure. While its toxicological and environmental profiles are not as well-defined as those of high-production-volume phthalates, an understanding of the behavior of its structural analogs provides a necessary framework for its safe handling and use. This guide has provided a detailed overview of its synthesis, applications, and analysis, offering valuable protocols and insights for the research and drug development communities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134976, this compound. Available from: [Link]

-

Sunway Pharm Ltd. This compound. Available from: [Link]

-

Patel, H. R., & Yadav, G. D. (2014). Phthalic anhydride conversion during n-butanol esterification over 1.5 wt% SO42−/ZrO2–SiO2 catalyst. ResearchGate. Available from: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 25(22), 5390. Available from: [Link]

-

Environmental Working Group. Mono-butyl phthalate. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods for Di-n-butyl phthalate. Available from: [Link]

-

Dubey, S. K., & Gupta, A. K. (1990). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry, 2(4), 379-382. Available from: [Link]

-

Patil, S. P., & Chandalia, S. B. (2010). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment, 5(1), 125-128. Available from: [Link]

-

Adams, K., et al. (2021). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available from: [Link]

-

AAPPTec. (2012). Standard Removal of t-Bu Protecting Group. Technical Support Information Bulletin 1207. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. Available from: [Link]

-

Yilmaz, B., et al. (2021). The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells. PLoS One, 16(5), e0251756. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134976, this compound. Available from: [Link]

-

Chegg. (2018). Solved ?? Phthalic anhydride 2-Butanol (sec-Butyl alcohol). Available from: [Link]

-

National Toxicology Program. (2001). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CAS No. 84-74-2) in F344/N Rats and B6C3F1 Mice (Feed Studies). Available from: [Link]

-

Ema, M., et al. (1995). Antiandrogenic effects of dibutyl phthalate and its metabolite, monobutyl phthalate, in rats. Journal of Applied Toxicology, 15(4), 281-286. Available from: [Link]

-

Restek Corporation. (2015). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available from: [Link]

-

Agilent Technologies. (2024). Analysis of Phthalate with Hydrogen Carrier Gas. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalate monoesters as markers of phthalate contamination in wild marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The occurrence, fate, toxicity, and biodegradation of phthalate esters: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 7. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. L08534.06 [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. peptide.com [peptide.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. fses.oregonstate.edu [fses.oregonstate.edu]

- 16. gcms.cz [gcms.cz]

- 17. agilent.com [agilent.com]

- 18. ewg.org [ewg.org]

- 19. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | C12H14O4 | CID 134976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Antiandrogenic effects of dibutyl phthalate and its metabolite, monobutyl phthalate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl Hydrogen Phthalate

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of tert-Butyl Hydrogen Phthalate. As a monoester of phthalic acid, this compound serves as a valuable intermediate and reagent in various chemical applications, most notably as a protecting group for carboxylic acids and as a resolving agent for chiral alcohols. Its unique structural feature—a sterically bulky tert-butyl group—imparts distinct reactivity and stability profiles that are critical for its function. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to support advanced chemical synthesis and analysis.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid, is an aromatic dicarboxylic acid monoester. The presence of both a carboxylic acid and a tert-butyl ester on the same benzene ring defines its chemical behavior and utility.

Caption: Chemical Structure of this compound.

A summary of its core physicochemical properties is presented in Table 1. This data is essential for its handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

| Synonyms | Phthalic acid mono-tert-butyl ester, 2-(tert-butoxycarbonyl)benzoic acid | [1] |

| CAS Number | 33693-84-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | |

| Appearance | White to cream or yellow crystalline powder | [2] |

| Melting Point | 81-91 °C | [2] |

| Boiling Point | 349.8 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Insoluble in water | |

| Flash Point | 131.8 °C | [1] |

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the alcoholysis of phthalic anhydride with tert-butanol. The anhydride ring is opened by the nucleophilic attack of the alcohol, yielding the monoester exclusively under controlled conditions.

2.1 Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of tert-butanol attacks one of the carbonyl carbons of the phthalic anhydride ring.

Caption: General workflow for the synthesis and purification.

2.2 Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the synthesis of phthalic acid monoesters.

Objective: To synthesize this compound from phthalic anhydride and tert-butanol.

Materials:

-

Phthalic anhydride (1.0 eq)

-

tert-Butanol (1.1 eq)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and toluene.

-

Add tert-butanol (1.1 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 90-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the phthalic anhydride spot.

-

Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction & Wash: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted phthalic acid formed from any moisture) and then with brine.

-

Acidification & Isolation: The initial aqueous NaHCO₃ washings contain the sodium salt of the product. Cool this aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The product, this compound, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum. For further purification, proceed to recrystallization.

Self-Validation: The success of the synthesis relies on the clean conversion to the monoester. The aqueous bicarbonate wash is crucial; it selectively extracts the acidic product from the organic solvent, leaving behind non-acidic impurities and unreacted alcohol. Re-acidification then isolates the desired product.

2.3 Purification

The primary method for purifying the crude product is recrystallization. A suitable solvent system, such as a mixture of ethyl acetate and hexane, is effective. The crude solid is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until turbidity persists. Upon cooling, pure crystals of this compound will form.

Spectroscopic and Analytical Characterization

Accurate characterization is vital to confirm the structure and purity of the synthesized compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons will appear as a complex multiplet in the range of 7.5-8.1 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.6 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, aromatic carbons, and the tert-butyl group. Expected chemical shifts are: ~167-172 ppm for the two carbonyl carbons (ester and acid), ~128-135 ppm for the aromatic carbons, ~82 ppm for the quaternary carbon of the tert-butyl group, and ~28 ppm for the methyl carbons of the tert-butyl group.

3.2 Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching.

-

C=O Stretch: Two distinct carbonyl stretching bands are expected. The ester carbonyl will appear around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl will appear at a slightly lower frequency, around 1680-1710 cm⁻¹, due to dimerization.

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 221.

-

Electron Impact (EI-MS): Common fragments include a peak at m/z 149, corresponding to the phthalic anhydride cation radical formed after the loss of tert-butanol. Another significant fragment is often observed at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺.

3.4 Chromatographic Analysis Protocol

A general HPLC-MS method can be employed for the quantification of this compound.

Objective: To quantify this compound in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source

Method:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate in negative ion mode. Monitor the transition for [M-H]⁻ at m/z 221 to a characteristic fragment ion (e.g., m/z 121, corresponding to deprotonated benzoic acid after loss of the ester group).

Self-Validation: The use of a stable isotope-labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in instrument response.

Chemical Reactivity and Stability

The reactivity is dominated by the interplay between the sterically hindered tert-butyl ester and the free carboxylic acid.

4.1 Reactivity Profile

Caption: Key reactivity pathways for this compound.

-

Acid-Catalyzed Hydrolysis: The tert-butyl ester is highly susceptible to cleavage under acidic conditions. Protonation of the ester carbonyl is followed by the elimination of the very stable tert-butyl cation, which then deprotonates to form isobutylene. This lability is the cornerstone of its use as a protecting group for carboxylic acids.

-

Base Stability: In contrast, the tert-butyl ester is remarkably stable to basic hydrolysis (saponification). The steric hindrance provided by the bulky tert-butyl group prevents the effective approach of nucleophiles like hydroxide to the ester carbonyl carbon.

-

Carboxylic Acid Reactivity: The free carboxylic acid group undergoes typical reactions such as salt formation with bases, esterification with other alcohols under acidic conditions to form a diester, or conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂).

4.2 Thermal Stability and Decomposition

Upon strong heating, phthalate esters can undergo thermal decomposition. The typical pathway involves the elimination of the alkyl group and the formation of phthalic anhydride. For this compound, this would likely proceed via elimination of isobutylene to yield phthalic acid, which can then dehydrate to phthalic anhydride at higher temperatures. Hazardous decomposition products under combustion include carbon monoxide and carbon dioxide.

Applications in Research and Development

5.1 Protecting Group for Carboxylic Acids

The tert-butyl ester is a widely used protecting group in multi-step organic synthesis. Its key advantage is the orthogonal stability it offers: it is robust under basic, hydrogenolytic, and mildly acidic conditions but can be selectively removed under strongly acidic conditions (e.g., with trifluoroacetic acid) that often leave other protecting groups intact.

5.2 Resolving Agent for Chiral Alcohols

This compound can be used as a resolving agent for racemic alcohols, particularly tertiary alcohols where other methods may be less effective. The process involves:

-

Esterification: The racemic alcohol is reacted with the carboxylic acid of this compound to form a mixture of diastereomeric diesters.

-

Separation: The diastereomers, having different physical properties, can be separated by chromatography or fractional crystallization.

-

Hydrolysis: The separated diastereomers are then hydrolyzed (typically under basic conditions to cleave the newly formed ester while leaving the tert-butyl ester intact) to release the enantiomerically pure alcohols.

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem.

6.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

6.2 Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- Google Patents. (n.d.). Method of making mixed esters of phthalic acid.

-

American Chemical Society. (n.d.). Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Production of mixed esters of phthalic acid.

- Google Patents. (n.d.). Preparation of plasticizer esters from phthalic anhydride residue.

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl Hydrogen Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Positioning a Niche Reagent in Modern Chemistry

tert-Butyl hydrogen phthalate (CAS 33693-84-4), also known as phthalic acid mono-tert-butyl ester or 2-(tert-butoxycarbonyl)benzoic acid, is a monoalkyl ester of phthalic acid. Unlike its more widely known diester cousins, which are primarily used as plasticizers in polymers like PVC, this molecule occupies a more specialized niche in synthetic and analytical chemistry.[1][2] Its principal application lies in the chemical resolution and derivatization of tertiary alcohols, a critical step in the separation of chiral compounds.[3][4]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore the causality behind its synthesis, analytical characterization, and application. We will delve into detailed experimental protocols, potential metabolic pathways based on phthalate toxicology, and the critical safety considerations required for its handling.

Physicochemical Properties & Structural Data

The unique properties of this compound are dictated by the interplay between its rigid aromatic core, the acidic carboxylic group, and the sterically bulky tert-butyl ester group. This structure influences its solubility, reactivity, and chromatographic behavior.

| Property | Value | Source(s) |

| CAS Number | 33693-84-4 | [5][6] |

| Molecular Formula | C₁₂H₁₄O₄ | [3][5][6] |

| Molecular Weight | 222.24 g/mol | [3][5][6] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | [6] |

| Synonyms | Phthalic acid mono-tert-butyl ester, t-Monobutyl phthalate | [3][6] |

| Appearance | White to cream crystalline powder | [3][7] |

| Melting Point | 79-91 °C | [7][8] |

| Solubility | Insoluble in water; soluble in organic solvents. | [9] |

| InChI Key | PBUQZKXKYSAJDO-UHFFFAOYSA-N | [3][6] |

| SMILES | CC(C)(C)OC(=O)c1ccccc1C(=O)O | [3][6] |

Synthesis: Mechanism and a Validated Protocol

The synthesis of monoalkyl phthalates is typically achieved through the nucleophilic attack of an alcohol on phthalic anhydride. The reaction proceeds via an addition-displacement mechanism, opening the anhydride ring to form the monoester.[10] The use of a tertiary alcohol like tert-butanol presents a unique consideration due to steric hindrance, which can slow the reaction rate compared to primary alcohols.[8][11]

Reaction Mechanism

The synthesis involves the acylation of tert-butanol with phthalic anhydride. The lone pair of electrons on the alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring, followed by a proton transfer to yield the final monoester product. While the reaction can proceed thermally, it is often catalyzed by acid or base to improve the rate and yield.[10]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Phthalic Anhydride

This protocol is adapted from established methods for mono-n-butyl phthalate synthesis.[10] The key is ensuring anhydrous conditions to prevent the hydrolysis of phthalic anhydride to phthalic acid.

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a thermometer.

-

Charge Reactants: Add phthalic anhydride (14.8 g, 0.1 mol) and 100 mL of anhydrous toluene to the flask.

-

Initiate Stirring: Begin stirring the mixture to form a slurry.

-

Add Alcohol: Slowly add anhydrous tert-butanol (7.4 g, 0.1 mol) to the flask. Causality Note: Using an equimolar amount of the alcohol favors the formation of the monoester over the diester.

-

Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Cooling and Isolation: Once the reaction is complete (disappearance of phthalic anhydride spot on TLC), allow the mixture to cool to room temperature. The product may begin to crystallize.

-

Solvent Removal: Reduce the toluene volume by approximately 75% using a rotary evaporator.

-

Precipitation: Add 100 mL of cold n-hexane to the concentrated mixture to precipitate the product fully.

-

Filtration: Collect the white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold n-hexane.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 70-85%.

Core Application: Resolution of Tertiary Alcohols

The primary documented use of this compound is in the resolution of racemic tertiary alcohols.[3][12] Chiral separation is a cornerstone of drug development, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Mechanism of Chiral Resolution

While this compound is itself an achiral molecule, it serves as a derivatizing agent. The process leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like fractional crystallization or chromatography.

The workflow is as follows:

-

Esterification: The racemic tertiary alcohol (containing both R and S enantiomers) is reacted with this compound. This forms a pair of diastereomeric phthalate diesters. This step requires a chiral auxiliary, typically a chiral amine base (like brucine or strychnine), which reacts with the carboxylic acid group of the phthalate monoester.

-

Diastereomer Formation: The chiral base deprotonates the carboxylic acid, forming a salt. This creates two diastereomeric salts: [(R)-base][(S)-alcohol-diester] and [(R)-base][(R)-alcohol-diester].

-

Separation: Due to their different physical properties, these diastereomeric salts can be separated, for instance, by fractional crystallization.

-

Hydrolysis: The separated diastereomers are then hydrolyzed (e.g., with a strong acid) to break the ester bond, releasing the optically pure (enantiomerically enriched) tertiary alcohol.

Caption: Workflow for chiral resolution of alcohols.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of phthalate esters and their metabolites due to its high sensitivity and specificity.[13][14] For a polar monoester like this compound, analysis can be performed directly without the need for derivatization, which is often required for more polar metabolites.[9]

Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the qualitative and quantitative analysis of this compound in a solvent matrix.

-

Sample Preparation:

-

Accurately prepare a stock solution of 1000 µg/mL of this compound in a suitable solvent like ethyl acetate or acetone.

-

Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.

-

If analyzing an unknown sample, dissolve a known weight in the solvent and dilute to fall within the calibration range. For solid matrices, an extraction step using sonication may be required.[15]

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: A non-polar or mid-polar column such as a DB-5ms or Rtx-440 (30 m x 0.25 mm x 0.25 µm) is recommended.[13]

-

-

GC-MS Parameters:

| Parameter | Setting | Rationale |

| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation.[9] |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |

| Carrier Gas | Helium, 1.2 mL/min | Provides good chromatographic efficiency. |

| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Allows for separation from solvents and other potential contaminants. |

| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the source. |

| MS Ion Source | 230°C (Electron Ionization, 70 eV) | Standard conditions for creating reproducible fragmentation patterns.[9] |

| MS Quadrupole | 150°C | Maintains ion path stability. |

| Acquisition Mode | Full Scan (m/z 45-450) & SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification. |

-

Data Analysis:

-

Identification: Confirm the identity of the compound by its retention time and by comparing its mass spectrum to a reference library. Key fragments for this compound include ions at m/z 149 (phthalic anhydride fragment, common in phthalates) and 167.[6][13] The molecular ion [M-H]⁻ at m/z 221.08 may be observed with negative chemical ionization or LC-MS.[6]

-

Quantification: Use SIM mode for higher sensitivity. Monitor characteristic ions (e.g., m/z 149, 167). Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration in unknown samples.

-

Toxicology and Metabolic Fate: An Extrapolative Discussion

Specific toxicological data for this compound is limited; its toxicological properties have not been fully investigated.[13] However, a significant body of research exists for other phthalate monoesters, particularly mono-n-butyl phthalate (MnBP), the primary metabolite of di-n-butyl phthalate (DBP).[4][6] MnBP is considered the active toxicant responsible for the reproductive and developmental effects associated with DBP exposure.[16]

General Phthalate Metabolism

The metabolic pathway for dialkyl phthalates begins with a Phase I hydrolysis reaction, where ubiquitous lipase enzymes cleave one ester bond to form the corresponding monoalkyl phthalate.[17] This initial step is rapid and efficient. For low molecular weight phthalates, this monoester is the primary product excreted in urine.[17][18]

Caption: General metabolic pathway for phthalate esters.

Predicted Fate of the tert-Butyl Moiety

For mono-n-butyl phthalate, the linear alkyl chain undergoes further Phase I oxidation by Cytochrome P450 enzymes to form hydroxylated and carboxylated metabolites.[11] This is a critical detoxification step.

However, the tert-butyl group in the title compound presents a significant metabolic difference. The tertiary carbon atom lacks a hydrogen, making it resistant to the typical oxidative pathways that act on linear chains.[8] While some metabolism might occur at the primary carbons of the methyl groups, this is generally a much slower process.[19] Therefore, it is plausible to hypothesize that:

-

This compound would be more resistant to further Phase I oxidation compared to its linear isomer, mono-n-butyl phthalate.

-

The primary route of elimination would likely be direct urinary excretion or Phase II glucuronidation of the carboxylic acid group, forming a phthalate-glucuronide conjugate.

Given the known reproductive toxicity of other phthalate monoesters like MnBP, and the potential for reduced metabolic clearance, this compound should be handled with the assumption that it may possess similar or significant biological activity until specific toxicological studies are conducted.[4][16]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[6][13]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[6][13] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously for several minutes. Remove contact lenses.[6][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[6] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid generating dust.

-

The compound is noted as being potentially air-sensitive; store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[13]

Conclusion

This compound is a valuable, albeit specialized, chemical reagent. Its utility as a derivatizing agent for the resolution of tertiary alcohols underscores its importance in synthetic and pharmaceutical chemistry. While its synthesis and analytical characterization are straightforward and based on well-established principles of organic chemistry, a significant data gap exists regarding its specific toxicological profile. Researchers must extrapolate from the broader class of phthalate monoesters, recognizing the unique metabolic implications of the sterically hindered tert-butyl group. Adherence to rigorous safety protocols is mandatory. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134976, this compound. Available from: [Link]

-

Wikipedia. Phthalates. Available from: [Link]

-

MDPI. Phthalic Acid Esters | Encyclopedia MDPI. Available from: [Link]

-

EWG. Mono-butyl phthalate. Available from: [Link]

-

OIV. Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. Available from: [Link]

-

Wegner, S. et al. (2015). Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development. PMC. Available from: [Link]

-

Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available from: [Link]

-

National Center for Biotechnology Information. Phthalates Toxicity - StatPearls. Available from: [Link]

-

Ema, M., Kurosaka, R., Ogasawara, H., & Itami, T. (1995). Developmental toxicity evaluation of mono-n-butyl phthalate in rats. PubMed. Available from: [Link]

-

Dubey, S. K., & Gupta, R. C. (1991). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry. Available from: [Link]

-

Lymar, S. V., & Schwarz, H. A. (2012). Hydrogen atom reactivity toward aqueous tert-butyl alcohol. PubMed. Available from: [Link]

-

Silva, M. J., et al. (2006). Metabolite Profiles of Di-n-butyl Phthalate in Humans and Rats. CDC Stacks. Available from: [Link]

-

Wikipedia. tert-Butyl alcohol. Available from: [Link]

-

Jeong, S. H., et al. (2017). Metabolic pathways of phthalates. ResearchGate. Available from: [Link]

Sources

- 1. Uptake and Metabolism of Phthalate Esters by Edible Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposure to mono-n-butyl phthalate disrupts the development of preimplantation embryos [ouci.dntb.gov.ua]

- 3. fses.oregonstate.edu [fses.oregonstate.edu]

- 4. Developmental toxicity evaluation of mono-n-butyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalic acid, monoethyl ester [webbook.nist.gov]

- 8. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. L08534.14 [thermofisher.com]

- 13. gcms.cz [gcms.cz]

- 14. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 15. oiv.int [oiv.int]

- 16. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hydrogen atom reactivity toward aqueous tert-butyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phthalic Acid Mono-tert-butyl Ester: Structure, Synthesis, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Phthalic acid mono-tert-butyl ester, also known as tert-butyl hydrogen phthalate, is a mono-ester derivative of phthalic acid characterized by a carboxylic acid group and a sterically hindered tert-butyl ester group. This unique bifunctional structure makes it a valuable intermediate in organic synthesis, particularly where selective protection of one carboxylic acid group in phthalic acid is required. This guide provides an in-depth analysis of its molecular structure, details a robust synthesis protocol, outlines methods for its analytical characterization, discusses its key applications, and summarizes critical safety protocols. The content herein is synthesized from authoritative chemical databases and established methodologies to provide a reliable resource for laboratory professionals.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

Phthalic acid mono-tert-butyl ester possesses a benzene ring ortho-substituted with a carboxylic acid and a tert-butoxycarbonyl group. The bulky tert-butyl group imparts significant steric hindrance, which influences the molecule's reactivity and physical properties.

-

IUPAC Name: 2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid[1]

-

Synonyms: this compound, Phthalic acid mono-tert-butyl ester, Mono-tert-butyl phthalate[1][2][3]

-

CAS Number: 33693-84-4[1]

Key Physicochemical Data

The physical properties of the compound are critical for its handling, purification, and application in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Melting Point | 84-88 °C | [2] |

| Appearance | White to off-white crystalline powder | Inferred from typical properties |

| Solubility | Insoluble in water | [2][3] |

| Exact Mass | 222.08920892 Da | [1] |

Synthesis and Purification

Rationale for Synthesis Design

The synthesis of phthalic acid mono-tert-butyl ester is most commonly achieved via the reaction of phthalic anhydride with tert-butanol. This route is favored due to the high reactivity of the anhydride and the relative stability of the resulting mono-ester under controlled conditions. The bulky nature of the tert-butanol nucleophile sterically hinders the formation of the di-ester, making the mono-esterification product the major component. Alternative methods, such as direct esterification of phthalic acid, are less efficient as they require harsher conditions and often lead to a mixture of mono- and di-esters, complicating purification.

Detailed Experimental Protocol: Synthesis from Phthalic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of phthalic acid mono-tert-butyl ester.

Reagents and Equipment:

-

Phthalic anhydride

-

tert-Butanol (anhydrous)

-

Pyridine (catalyst, anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve phthalic anhydride (1 equiv.) in anhydrous tert-butanol (5 equiv.). Add a catalytic amount of pyridine (0.1 equiv.).

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess tert-butanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (100 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation of Product: Extract the desired product from the organic layer into a saturated NaHCO₃ solution (3 x 50 mL). The mono-ester, being acidic, will move to the aqueous basic layer, leaving non-acidic impurities behind.

-

Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A white precipitate of the product will form.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Analytical Characterization

Confirming the structure of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the formation of the mono-tert-butyl ester.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet at approximately 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic protons will appear as a multiplet system in the range of 7.5-8.0 ppm. A broad singlet, corresponding to the carboxylic acid proton, may be observed further downfield (>10 ppm), which will disappear upon D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the tert-butyl group (~82 ppm), the methyl carbons of the tert-butyl group (~28 ppm), aromatic carbons (128-134 ppm), and two distinct carbonyl carbons for the ester and the carboxylic acid (~167 and ~172 ppm, respectively).

-

IR (Infrared) Spectroscopy: The spectrum will display a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the carboxylic acid (~1700 cm⁻¹) and one for the ester (~1725 cm⁻¹).

-

MS (Mass Spectrometry): Electrospray ionization (ESI) in negative mode would show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 221.08.

Applications in Research and Development

The utility of phthalic acid mono-tert-butyl ester stems from its nature as a mono-protected dicarboxylic acid.

As a Key Intermediate in Organic Synthesis

The primary application is in multi-step organic synthesis. The tert-butyl ester serves as a robust protecting group for one of the carboxylic acids, while the free carboxylic acid remains available for chemical modification, such as amide bond formation or reduction. The tert-butyl group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting many other functional groups, revealing the second carboxylic acid for further reactions.

Role in Supramolecular Chemistry and Material Science

The rigid benzene backbone and the defined orientation of its functional groups make it a candidate for building blocks (tectons) in supramolecular assemblies and metal-organic frameworks (MOFs). The carboxylic acid can coordinate to metal centers, while the bulky ester group can influence the packing and porosity of the resulting structure.

Application in the Resolution of Alcohols

It has been specifically noted for its application in the resolution and reactions of tertiary alcohols, such as 2-phenylbutan-2-ol and 3-methylhexan-3-ol[2][3]. It can be used to form diastereomeric esters, allowing for the separation of enantiomers.

Caption: Key application pathways for phthalic acid mono-tert-butyl ester.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as a warning. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes[1].

-

In case of contact, flush the affected area with copious amounts of water.

-

-

Storage and Stability: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is stable under recommended storage conditions.

References

-

PubChem Compound Summary for CID 3064108, Phthalic acid, mono-tert-butyl ester, ammonium salt. National Center for Biotechnology Information. [Link]

-

This compound, 97% | CAS 33693-84-4. LabFind. [Link]

-

PubChem Compound Summary for CID 134976, this compound. National Center for Biotechnology Information. [Link]

-

This compound | 33693-84-4. Molbase. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl Hydrogen Phthalate

Physicochemical Properties of tert-Butyl Hydrogen Phthalate

This compound (CAS 33693-84-4) is a monoester of phthalic acid. Its molecular structure, featuring a bulky, nonpolar tert-butyl group and a polar carboxylic acid group, dictates its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Appearance | White to cream to yellow crystals or powder | [1] |

| Melting Point | 84-88 °C | [3] |

| Water Solubility | Insoluble | [1][4][5][6] |

| Predicted logP | 2.1 | [7] |

The pronounced insolubility of this compound in water is a key characteristic, readily explained by the dominance of its nonpolar aromatic ring and tert-butyl group.[1][4][5][6] However, its utility in organic synthesis, particularly in the resolution of tertiary alcohols, implies solubility in various organic solvents.[4] While specific quantitative data is sparse, qualitative observations from synthetic procedures suggest solubility in solvents like diethyl ether and acetone.

Understanding and Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Its amphipathic nature—possessing both polar (carboxylic acid) and nonpolar (benzene ring, tert-butyl group) regions—suggests a nuanced solubility profile. It is expected to be more soluble in solvents that can engage in hydrogen bonding with its carboxylic acid group and can also solvate its nonpolar regions.

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models offer a valuable predictive tool.[6][8][9][10] These models correlate the physicochemical properties of molecules with their biological activities or, in this case, their solubility. For phthalate esters, QSAR models can provide estimations of solubility in various solvents based on molecular descriptors.[6][8][9]

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination of this compound's solubility is often necessary. The following protocol outlines a reliable method for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. The filter should also be at the experimental temperature to prevent precipitation.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/L or mol/L using the following formula:

-

S = (C × V_dil) / V_initial

-

Where:

-

C = Concentration of the diluted sample determined from the calibration curve

-

V_dil = Total volume of the diluted sample

-

V_initial = Initial volume of the supernatant taken

-

-

-

Relevance in Drug Development

While not a common excipient itself, the study of this compound and its solubility is relevant to drug development for several reasons:

-

As a Chemical Intermediate: Its use as a resolving agent for chiral alcohols highlights its role in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility is critical for optimizing reaction conditions, purification, and crystallization processes.[11]

-

Metabolite and Toxicological Considerations: this compound is a monoester phthalate. Other monoester phthalates, such as mono-n-butyl phthalate (MBP), are known metabolites of widely used plasticizers like di-n-butyl phthalate (DBP).[12][13][14] These metabolites are often the biologically active agents and have been the focus of toxicological studies.[12][13][14][15][16][17][18] Concerns around phthalates often center on their potential as endocrine disruptors.[19][20][21][22] Studies on MBP have shown it can distribute to various tissues and may have effects on reproductive and developmental processes.[12][13][17] While direct toxicological data for mono-tert-butyl phthalate is limited, the data on other monoalkyl phthalates warrants consideration, particularly if there is a potential for human exposure.

-

Pharmaceutical Formulations: Phthalates have been used as plasticizers in enteric coatings of oral dosage forms.[8][19] However, regulatory bodies like the FDA have recommended avoiding the use of certain phthalates, such as DBP and DEHP, in drug products due to safety concerns.[8] This regulatory landscape makes understanding the properties and potential risks of all phthalate derivatives, including this compound, important for formulation scientists.

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis and for understanding its potential environmental and biological fate. While comprehensive quantitative data remains a gap in the scientific literature, this guide provides a robust framework for approaching this challenge. By applying the principles of physical chemistry, utilizing predictive models, and employing rigorous experimental methodologies, researchers and drug development professionals can effectively manage the solubility aspects of this compound in their work. Further research into the quantitative solubility and specific biological activities of this compound is warranted to build a more complete understanding of this molecule.

References

-

Guideline on the use of phthalates as excipients in human medicinal products. (2014). European Medicines Agency. Retrieved from [Link]

-

FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients. (2012). Ropes & Gray. Retrieved from [Link]

- Cousins, I. T., & Mackay, D. (2000). Relationship between solubility of phthalate esters in water and molar volume. Chemosphere, 41(9), 1389-1399.

- Jauregui, E. J., Lock, J., Rasmussen, L., & Craig, Z. R. (2022). Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues. Toxicological Sciences, 188(2), 223-234.

-

Mono-butyl phthalate. Environmental Working Group. Retrieved from [Link]

- Shen, O., Wu, W., Du, G., Liu, R., Yu, L., Sun, H., ... & Wang, Y. (2011). Thyroid disruption by di-n-butyl phthalate (DBP) and mono-n-butyl phthalate (MBP) in Xenopus laevis. PloS one, 6(4), e19159.

- Klarić, M., Pavičić, I., & Rašić, D. (2020). Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats. Arhiv za higijenu rada i toksikologiju, 71(4), 339-347.

- Netzeva, T. I., & Schultz, T. W. (2005). Classification of Phthalates According to Their (Q)SAR Predicted Acute Toxicity to Fish: A Case Study.

- Chu, D. P., Tian, S., Sun, D. G., Hao, C. J., Xia, H. F., & Ma, X. (2012). Exposure to mono-n-butyl phthalate disrupts the development of preimplantation embryos. Reproduction, Fertility and Development, 24(8), 1174-1184.

-

Phthalic Acid. PubChem. Retrieved from [Link]

- Ema, M., Kurosaka, R., Harazono, A., & Ogawa, Y. (1995).

-

Chemical Mixtures in the Environment: Endocrine Disruption Properties of Phthalates and BPA. California State University, Northridge. Retrieved from [Link]

-

The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. (2021). PubMed Central. Retrieved from [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. (2021). Semantic Scholar. Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2021). MIT Open Access Articles. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. Retrieved from [Link]

-

TBHP: The Chemical Synthesis Intermediate You Need. NINGBO INNO PHARMCHEM. Retrieved from [Link]

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019). National Institutes of Health. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies. (2022). PubMed Central. Retrieved from [Link]

-

Phthalic Acid Esters: Natural Sources and Biological Activities. (2021). PubMed Central. Retrieved from [Link]

-

This compound. PubChemLite. Retrieved from [Link]

-

The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells. (2021). PubMed Central. Retrieved from [Link]

-

Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. Retrieved from [Link]

-

tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. Retrieved from [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. Retrieved from [Link]

-

Phthalic acid mono-sec-butyl ester. PubChem. Retrieved from [Link]

-

Mono(2-ethylhexyl)phthalate accumulation disturbs energy metabolism of fat cells. (2018). PubMed. Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved from [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv. Retrieved from [Link]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 33693-84-4 [chemicalbook.com]

- 5. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prediction of phthalate acid esters degradation in soil using QSAR model: A combined consideration of soil properties and quantum chemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C12H14O4 | CID 134976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thyroid Disruption by Di-n-Butyl Phthalate (DBP) and Mono-n-Butyl Phthalate (MBP) in Xenopus laevis | PLOS One [journals.plos.org]

- 14. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exposure to mono-n-butyl phthalate disrupts the development of preimplantation embryos [ouci.dntb.gov.ua]

- 17. Developmental toxicity evaluation of mono-n-butyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. endocrinedisruption.org [endocrinedisruption.org]

- 20. csun.edu [csun.edu]

- 21. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl hydrogen phthalate safety and handling

An In-depth Technical Guide to the Safe Handling of tert-Butyl Hydrogen Phthalate

Introduction

This compound (CAS No: 33693-84-4), also known as phthalic acid mono-tert-butyl ester, is a specialized reagent utilized in synthetic organic chemistry. Its primary application lies in the resolution and stereospecific reactions of tertiary alcohols, making it a valuable tool for researchers in drug development and fine chemical synthesis.[1][2] While its utility is clear, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel. The toxicological properties of this specific phthalate monoester have not been exhaustively investigated, which necessitates a risk management strategy rooted in caution and strict adherence to established safety protocols.[3]

This guide serves as a technical whitepaper for researchers, scientists, and drug development professionals. It provides a detailed framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural steps to explain the causality and scientific rationale behind each recommendation.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety plan. The risk to personnel is a function of both the hazard and the potential for exposure.

GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are summarized below.

Table 1: GHS Hazard Profile of this compound

| Hazard Class | Hazard Statement | GHS Code | Signal Word | Source(s) |

|---|---|---|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning | [3] |

| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | Warning | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 (Category 2) | Warning | [3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 (Category 2A) | Warning | [3][4] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | Warning | [3] |

| STOT - Single Exposure | May cause respiratory irritation | H335 (Category 3) | Warning |[3][4][5] |

Toxicological Profile and Routes of Exposure

The GHS classification indicates that this compound is a moderate acute toxin and a significant irritant.[3] The primary routes of occupational exposure are:

-

Inhalation: As a crystalline powder, the generation of dust during weighing and transfer operations poses a significant risk of respiratory tract irritation.[3]

-

Dermal Contact: The compound can cause skin irritation and is harmful upon absorption through the skin.[3] Prolonged contact should be avoided.

-

Ocular Contact: Direct contact with the eyes can cause serious irritation.[3][6]

-

Ingestion: Accidental ingestion is harmful.[3]

It is critical to note that multiple safety data sheets explicitly state, "To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated."[3] This data gap is the most compelling reason for implementing stringent engineering controls and personal protective equipment (PPE) protocols. The principle of ALARA (As Low As Reasonably Achievable) must be rigorously applied.

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. Before any new procedure involving this compound, researchers should follow a logical workflow to identify and mitigate risks.

Caption: Logical workflow for dynamic risk assessment.

Engineering and Administrative Controls

The hierarchy of controls prioritizes the elimination or engineering out of hazards before relying on personal protective measures.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood.[3]

-

Causality: A fume hood provides constant negative pressure, drawing airborne particles and vapors away from the operator's breathing zone. This directly mitigates the primary inhalation hazard (H335, H332) and is the most effective control measure.

Essential Safety Equipment